molecular formula C17H25N7O2 B3807475 [2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone

[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone

Cat. No.: B3807475
M. Wt: 359.4 g/mol
InChI Key: NDNRYEFKPXUBDM-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic components, such as the oxadiazole, pyrrolidine, and triazole rings. These components are then linked through a series of condensation and substitution reactions under controlled conditions. Common reagents used in these reactions include various amines, acids, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, the compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxadiazole, pyrrolidine, and triazole rings. Examples include:

Uniqueness

What sets [2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-13-16(20-26-19-13)15-6-5-9-24(15)17(25)14-12-23(21-18-14)11-10-22-7-3-2-4-8-22/h12,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNRYEFKPXUBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2C(=O)C3=CN(N=N3)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Reactant of Route 3
[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Reactant of Route 5
[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone

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